Methyl 2,2,2-trimethoxyacetate
Overview
Description
Preparation Methods
Diethyl pyrocarbonate can be synthesized through the reaction of ethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
2 C2H5OH+COCl2→C6H10O5+2HCl
In industrial settings, diethyl pyrocarbonate is produced in large quantities using similar methods but with enhanced safety measures and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Diethyl pyrocarbonate undergoes several types of chemical reactions, including hydrolysis, esterification, and nucleophilic substitution.
Hydrolysis: In aqueous solutions, diethyl pyrocarbonate hydrolyzes to form ethanol and carbon dioxide.
Esterification: Diethyl pyrocarbonate can react with alcohols to form esters.
Nucleophilic Substitution: It reacts with nucleophiles such as amines and thiols, leading to the formation of substituted products.
Scientific Research Applications
Diethyl pyrocarbonate has a wide range of applications in scientific research:
Mechanism of Action
Diethyl pyrocarbonate exerts its effects by covalently modifying specific amino acid residues in proteins, particularly histidine, lysine, cysteine, and tyrosine . This modification inactivates enzymes such as ribonucleases by altering their active sites, thereby preventing them from degrading RNA . The compound’s ability to react with nucleophiles makes it effective in various biochemical applications.
Comparison with Similar Compounds
Diethyl pyrocarbonate is often compared with other dicarbonate compounds such as dimethyl dicarbonate and di-tert-butyl dicarbonate.
Dimethyl dicarbonate: Similar to diethyl pyrocarbonate, dimethyl dicarbonate is used as a preservative and enzyme inhibitor.
Di-tert-butyl dicarbonate: This compound is primarily used as a protecting group for amines in organic synthesis.
Diethyl pyrocarbonate stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Properties
IUPAC Name |
methyl 2,2,2-trimethoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTABOWCQAPYNPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503479 | |
Record name | Methyl trimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18370-95-1 | |
Record name | Methyl trimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2,2-trimethoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.